N-(2-Amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide
CAS No.: 943585-87-3
Cat. No.: VC0145843
Molecular Formula: C16H24N4O2
Molecular Weight: 304.394
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 943585-87-3 |
|---|---|
| Molecular Formula | C16H24N4O2 |
| Molecular Weight | 304.394 |
| IUPAC Name | N-(2-amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C16H24N4O2/c1-2-8-20-9-6-11(7-10-20)16(22)19-13-5-3-4-12(14(13)17)15(18)21/h3-5,11H,2,6-10,17H2,1H3,(H2,18,21)(H,19,22) |
| Standard InChI Key | MONHJRNAKAPLLN-UHFFFAOYSA-N |
| SMILES | CCCN1CCC(CC1)C(=O)NC2=CC=CC(=C2N)C(=O)N |
Introduction
Chemical Properties and Structural Characteristics
N-(2-Amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide is characterized by its unique molecular structure containing a piperidine ring with multiple functional groups, including amino, carbamoyl, and carboxamide moieties. These functional groups provide potential binding sites for interactions with biological targets, contributing to its possible pharmaceutical applications. The compound features a phenyl ring with amino and carbamoyl substituents, connected to a piperidine structure through a carboxamide linkage. The piperidine ring is further modified with a propyl group at the nitrogen position.
Basic Chemical Information
The following table summarizes the key chemical properties of N-(2-Amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide:
| Property | Value |
|---|---|
| CAS Registry Number | 943585-87-3 |
| Molecular Formula | C16H24N4O2 |
| Molecular Weight | 304.394 g/mol |
| IUPAC Name | N-(2-amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C16H24N4O2/c1-2-8-20-9-6-11(7-10-20)16(22)19-13-5-3-4-12(14(13)17)15(18)21/h3-5,11H,2,6-10,17H2,1H3,(H2,18,21)(H,19,22) |
| Standard InChIKey | MONHJRNAKAPLLN-UHFFFAOYSA-N |
| SMILES | CCCN1CCC(CC1)C(=O)NC2=CC=CC(=C2N)C(=O)N |
The compound contains four nitrogen atoms and two oxygen atoms, providing multiple hydrogen bond donor and acceptor sites that may contribute to its biological interactions .
Structural Features
The molecular structure of N-(2-Amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide includes several key structural elements:
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A piperidine ring functioning as the central scaffold
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A propyl substituent attached to the piperidine nitrogen
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A carboxamide linkage connecting the piperidine to the phenyl ring
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A 2-amino-3-carbamoylphenyl group as the terminal moiety
These structural elements create a molecule with specific three-dimensional characteristics that may influence its interaction with biological targets and its pharmacokinetic properties.
Future Research Directions
Further research is needed to fully explore the potential of N-(2-Amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide in pharmaceutical applications. Several key areas warrant investigation:
Chemical Optimization
The following chemical optimization studies would be valuable:
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Developing more efficient synthetic routes with improved yields
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Creating analogues with modifications to each structural component to establish structure-activity relationships
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Improving physicochemical properties for enhanced drug-like characteristics
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Exploring alternative formulations to address potential solubility challenges
These optimization efforts would contribute to developing more potent and selective derivatives.
Biological Evaluation
Comprehensive biological evaluation should include:
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Screening against a panel of potential biological targets to identify primary mechanisms of action
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Evaluation in disease-specific cellular and animal models
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Assessment of pharmacokinetic properties including absorption, distribution, metabolism, excretion, and toxicity (ADMET)
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Investigation of potential drug-drug interactions
Such evaluations would provide insights into the compound's therapeutic potential and guide further development efforts .
Target Identification and Validation
For compounds showing promising biological activity, identifying and validating the molecular targets would be crucial:
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Affinity-based proteomics approaches to identify binding partners
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Photoaffinity labeling studies to confirm direct interactions
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Computational modeling to predict binding modes with potential targets
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Molecular biology techniques to validate target engagement in cellular contexts
These approaches would elucidate the mechanism of action and inform further optimization efforts .
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